Technical Guide: Solubility Profile & Handling of Boc-alpha-allyl-DL-Pro-OH
Technical Guide: Solubility Profile & Handling of Boc-alpha-allyl-DL-Pro-OH
Executive Summary & Molecule Analysis
Boc-alpha-allyl-DL-Pro-OH (CAS: 315234-49-2) is a specialized non-natural amino acid derivative used primarily in the synthesis of conformationally constrained peptides. Its structural features dictate its solubility profile:
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Boc Group (tert-Butoxycarbonyl): Drastically reduces the polarity of the amine, facilitating solubility in organic solvents.[1]
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Alpha-Allyl Group: Introduces a hydrophobic hydrocarbon chain at the quaternary carbon, increasing lipophilicity compared to native Boc-Proline. This group is critical for "stapled peptide" synthesis via Ring-Closing Metathesis (RCM).
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Carboxylic Acid (-COOH): Retains capacity for hydrogen bonding. In non-polar solvents, this moiety often leads to dimerization, which can increase apparent solubility in chlorinated solvents but decrease it in strictly non-polar hydrocarbons like pentane.
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DL-Stereochemistry: As a racemate, the solid-state lattice energy may differ from the pure enantiomer (L- or D-), potentially affecting the rate of dissolution, though the thermodynamic solubility limit in achiral solvents remains comparable.
Physicochemical Snapshot
| Property | Characteristic | Impact on Solubility |
| Lipophilicity (LogP) | Moderate to High | Good solubility in DCM, EtOAc, THF. |
| H-Bond Donors | 1 (COOH) | Soluble in H-bond accepting solvents (DMF, DMSO). |
| H-Bond Acceptors | 3 (C=O, Boc-O) | Good interaction with alcohols. |
| Physical Form | White Powder | Surface area affects dissolution kinetics. |
Solubility Profile in Organic Solvents[2][3]
The following categorization is based on empirical data for Boc-protected amino acids and structural analogs (Boc-Pro-OH, Boc-alpha-methyl-Pro-OH).
A. High Solubility (Preferred for Stock Solutions)
These solvents are recommended for preparing high-concentration stocks (>100 mM) for reactions or analysis.
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Dichloromethane (DCM): The "Gold Standard" for Boc-amino acids. The lipophilic Boc and allyl groups interact favorably with DCM.
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Application: Primary solvent for solid-phase peptide synthesis (SPPS) coupling and resin swelling.
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Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP): Excellent solubility due to disruption of carboxylic acid dimers and strong solvation of the peptide backbone.
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Application: Coupling reactions requiring elevated temperatures or difficult sequences.
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Dimethyl Sulfoxide (DMSO): Universal solvent, though difficult to remove.
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Application: Biological assays and NMR analysis.
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B. Moderate to Good Solubility (Workup & Purification)
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Ethyl Acetate (EtOAc): Good solubility. Often used for liquid-liquid extraction (washing organic phase with acid/base).
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Tetrahydrofuran (THF): Soluble. Useful for reactions requiring ether solvents, though peroxide formation is a risk during long storage.
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Alcohols (Methanol, Ethanol): Soluble.
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Note: Avoid Methanol if using reagents sensitive to nucleophilic attack (e.g., anhydrides) or during transesterification risks.
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C. Low/Poor Solubility (Anti-Solvents)
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Water: Insoluble at neutral/acidic pH.
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Exception: Soluble at pH > 8 (as a carboxylate salt) using NaHCO₃ or NaOH.
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Hexane / Heptane / Petroleum Ether: Poor solubility.
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Application: Used to precipitate the compound from DCM or EtOAc solutions during purification (trituration).
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Diethyl Ether: Moderate to low solubility. Often used to wash the solid product to remove lipophilic impurities.
Visualizations
Diagram 1: Solvent Compatibility Hierarchy
This diagram illustrates the logical flow of solvent selection based on the intended application.
Caption: Solvent selection matrix categorized by experimental stage. Blue indicates high solubility; Red indicates low solubility used for precipitation.
Diagram 2: Dissolution Workflow for SPPS
A standardized protocol for preparing coupling solutions, critical for avoiding aggregation in the resin matrix.
Caption: Step-by-step dissolution protocol ensuring complete solubilization before application to peptide resin.
Experimental Protocols
Protocol A: Solubility Range Finding (Self-Validating)
Use this protocol when receiving a new batch to confirm physical form (amorphous vs. crystalline) effects on dissolution.
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Preparation: Weigh 10 mg of Boc-alpha-allyl-DL-Pro-OH into three separate 1.5 mL microcentrifuge tubes.
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Solvent Addition:
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Tube 1: Add 100 µL DCM (Target: 100 mg/mL).
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Tube 2: Add 100 µL Toluene (Target: 100 mg/mL).
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Tube 3: Add 100 µL Water (Target: 100 mg/mL).
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Agitation: Vortex for 30 seconds.
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Observation:
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Validation: If Tube 1 is clear and Tube 3 is opaque (solid remains), the batch is behaving consistently with the expected lipophilic profile.
Protocol B: Preparation for Peptide Coupling (0.2 M Stock)
Context: Standard concentration for DIC/Oxyma or HATU coupling chemistries.
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Calculation: For 1 mmol scale, weigh 255 mg (MW ≈ 255.3 g/mol ).
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Primary Solvation: Add 3.0 mL of DMF (Dimethylformamide).
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Why DMF? While DCM is a good solvent, DMF prevents potential precipitation of the activated ester intermediate during the coupling reaction.
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Activation: Add coupling reagents (e.g., HATU, DIEA) directly to this solution.
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Troubleshooting: If the solution appears hazy (rare for this compound), add DCM dropwise (up to 10% v/v) to assist solvation of the lipophilic allyl chain.
References
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National Institutes of Health (PubChem). Boc-(R)-alpha-allyl-Pro-OH Compound Summary. Retrieved from [Link]
